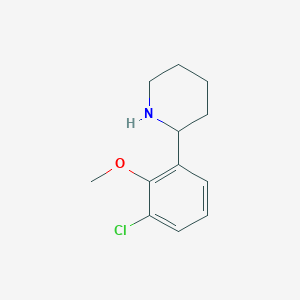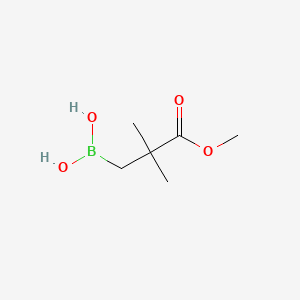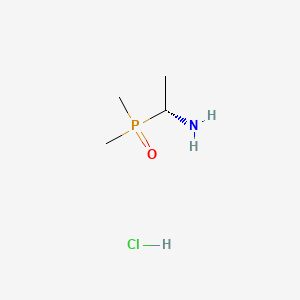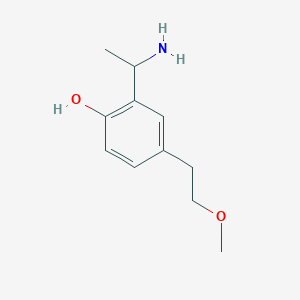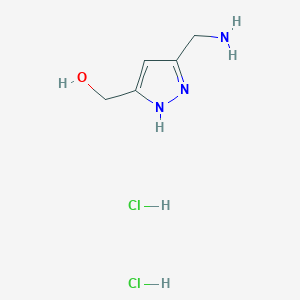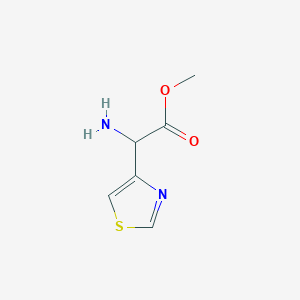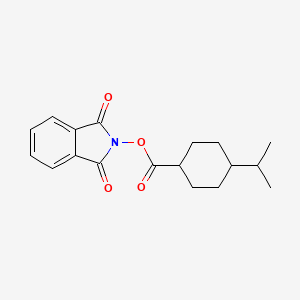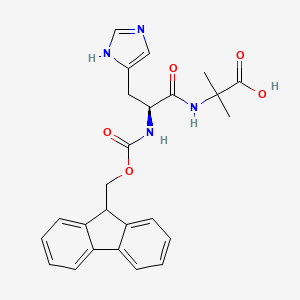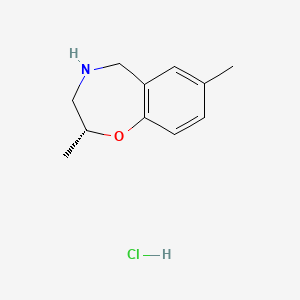
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazepine ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of a suitable precursor, such as a 2-aminophenol derivative, with a ketone or aldehyde under acidic or basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the oxazepine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
- (2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- (2S)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride
- 2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Uniqueness
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride is unique due to its specific stereochemistry (2R configuration) and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. The specific arrangement of atoms and the presence of the hydrochloride salt can result in distinct pharmacological properties compared to its isomers and other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
(2R)-2,7-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-3-4-11-10(5-8)7-12-6-9(2)13-11;/h3-5,9,12H,6-7H2,1-2H3;1H/t9-;/m1./s1 |
InChIキー |
GIIRHEPDTVRVEB-SBSPUUFOSA-N |
異性体SMILES |
C[C@@H]1CNCC2=C(O1)C=CC(=C2)C.Cl |
正規SMILES |
CC1CNCC2=C(O1)C=CC(=C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



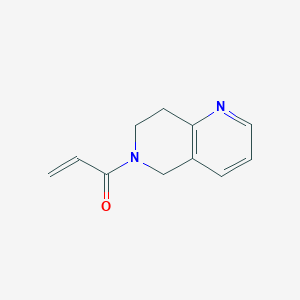
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
